molecular formula C18H34O7 B12101483 1-O-Lauroyl-D-glucopyranose

1-O-Lauroyl-D-glucopyranose

Cat. No.: B12101483
M. Wt: 362.5 g/mol
InChI Key: HABWUWJGNVZVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate is a complex organic compound that belongs to the class of glycosyl esters This compound is characterized by a tetrahydropyran ring with multiple hydroxyl groups and a dodecanoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate typically involves the glycosylation of a suitable sugar derivative with dodecanoic acid. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. Common reagents used in the synthesis include:

    Glycosyl donors: These are sugar derivatives that provide the glycosyl moiety.

    Dodecanoic acid: This provides the ester moiety.

    Catalysts: Acid catalysts like sulfuric acid or base catalysts like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester moiety can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation products: Aldehydes, ketones.

    Reduction products: Alcohols.

    Substitution products: Halogenated compounds, amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and reaction mechanisms.

Biology

In biological research, (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial activity or enzyme inhibition.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to interact with biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and ester moiety allow it to form hydrogen bonds and hydrophobic interactions, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl benzenecarboperoxoate
  • (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol

Uniqueness

Compared to similar compounds, (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl dodecanoate is unique due to its specific ester moiety, which imparts distinct physicochemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWUWJGNVZVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.